2,3-Dihydroxybut-2-enedioic acid;hydrate

Antioxidant DFT Calculations DPPH Assay

Select this specific hydrate (CAS 199926-38-0) for its non-interchangeable ene-diol redox chemistry. Unlike fumaric or ascorbic acid, it generates superoxide/hydroxyl radicals for controlled oxidative stress assays [local evidence]. It boosts radical scavenging synergistically with ascorbic acid (AI=1.24 at DHF/AA 1.4–1.7) [local evidence], forms unique non-oxidovanadium(IV) complexes [local evidence], and provides a benchmark β-keto acid decarboxylation model (k=2.69×10⁻² min⁻¹) [local evidence]. For research use only; not for diagnostic/therapeutic use.

Molecular Formula C4H6O7
Molecular Weight 166.09 g/mol
Cat. No. B13390908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxybut-2-enedioic acid;hydrate
Molecular FormulaC4H6O7
Molecular Weight166.09 g/mol
Structural Identifiers
SMILESC(=C(C(=O)O)O)(C(=O)O)O.O
InChIInChI=1S/C4H4O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H2
InChIKeyDDYHTXQJGPQZGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydroxybut-2-enedioic acid;hydrate (Dihydroxyfumaric Acid Hydrate): Core Identity and Procurement-Relevant Specifications


2,3-Dihydroxybut-2-enedioic acid;hydrate (CAS 199926-38-0), also known as dihydroxyfumaric acid hydrate, is a C4-dicarboxylic acid derivative structurally related to fumaric acid, characterized by a reactive ene-diol moiety (two hydroxyl groups on a double bond) [1]. It is an endogenous metabolite that exists in equilibrium between enolic and ketonic tautomers, with the enol form predominating (~80%) in solution [2]. The compound is a known generator of superoxide anions and hydroxyl radicals [3], and its unique redox properties underpin its utility as a research tool in oxidative stress and metabolic studies . Commercially, it is typically supplied as a white to off-white powder with purities ranging from ≥95% to ≥98%, and a melting point of 156 °C (dec.) [4].

Why 2,3-Dihydroxybut-2-enedioic acid;hydrate Cannot Be Simply Replaced by Fumaric Acid, Ascorbic Acid, or Other In-Class Analogs


The ene-diol moiety in 2,3-dihydroxybut-2-enedioic acid;hydrate confers a distinct chemical reactivity profile that is not shared by its parent acid (fumaric acid) or by other common antioxidants like ascorbic acid. While fumaric acid lacks the redox-active ene-diol, ascorbic acid, despite a similar structural motif, exhibits a different kinetic profile in radical scavenging and a distinct tautomeric equilibrium [1]. Critically, the compound's pH-dependent decarboxylation rate and its unique metal ion interactions (e.g., with vanadium and copper) cannot be replicated by simple substitution [2]. These properties make it a specific, non-interchangeable probe in studies of oxidative stress, metal-mediated catalysis, and prebiotic chemistry, as detailed in the following quantitative evidence.

2,3-Dihydroxybut-2-enedioic acid;hydrate: Direct Comparative Performance Data vs. Key Analogs


Superior Antioxidant Activity vs. Its Dimethyl Ether Derivative

A comparative DFT study revealed that dihydroxyfumaric acid (DHF) exhibits higher antioxidant activity towards the DPPH radical compared to its dimethyl ether derivative. The lower activity of the dimethyl ether is attributed to its reduced acidity and the formation of more stable intermediates [1].

Antioxidant DFT Calculations DPPH Assay

Synergistic, Not Redundant: Quantified Interaction with Ascorbic Acid

While ascorbic acid is a common antioxidant, 2,3-dihydroxybut-2-enedioic acid;hydrate offers a distinct interaction profile. An EPR study using the DPPH method demonstrated that the combination of ascorbic acid (AA) and dihydroxyfumaric acid (DHF) produces a strong synergistic effect, with an antioxidant interaction parameter (AI) of 1.24 at specific concentration ratios (1.4–1.7 mM DHF/mM AA). At a 1:1 ratio, the effect becomes antagonistic (AI = 0.93) [1].

Synergistic Effect EPR Spectroscopy DPPH Radical

Unique Non-Oxidovanadium(IV) Complex Formation vs. Other Alpha-Hydroxycarboxylates

In comparative studies of VO2+ complexation with various bioligands, dihydroxyfumaric acid (DHF) exhibited a unique behavior. While most ligands formed standard mono- and bis-chelated oxovanadium(IV) species, DHF led to the formation of a non-oxidovanadium(IV) complex. This is due to a rearrangement of dihydroxyfumaric to dihydroxymaleic acid upon metal binding [1]. This pathway was not observed for other tested ligands like pyruvic acid, oxalacetic acid, or l-malic acid.

Metal Complexation Vanadium Keto-Enol Tautomerism

Kinetic Constants for Decarboxylation: A Definitive Stability Parameter

The stability of 2,3-dihydroxybut-2-enedioic acid;hydrate is a critical handling parameter. A kinetic study established the rate constant for the uncatalyzed decarboxylation of its monoanion in aqueous solution at 25°C as k = 2.69 × 10⁻² min⁻¹ [1]. While comparative data for fumaric or maleic acid under identical conditions is not provided in the source, this value represents a key, compound-specific metric for predicting shelf-life and reactivity.

Decarboxylation Kinetics Stability

Optimal Use Cases for 2,3-Dihydroxybut-2-enedioic acid;hydrate Based on Verified Differentiation


Advanced Antioxidant Mixture Formulation

Leverage the quantified synergistic interaction with ascorbic acid (AI = 1.24 at a mM DHF/mM AA ratio of 1.4–1.7) [1]. 2,3-Dihydroxybut-2-enedioic acid;hydrate is not a generic replacement for ascorbic acid but a specific co-factor that can significantly boost overall radical scavenging capacity when used at precise ratios. This is particularly relevant for developing high-efficacy antioxidant blends for industrial or research applications where maximizing antioxidant power per unit mass is critical.

Specialized Metal-Binding Studies and Material Science

Employ this compound for its unique ability to form a non-oxidovanadium(IV) complex, a property not shared by other common α-hydroxycarboxylates like pyruvic or l-malic acid [2]. This makes it an essential tool for researchers investigating the bioinorganic chemistry of vanadium or for materials scientists seeking to synthesize novel coordination polymers with distinct geometries and properties that are unattainable with standard ligands.

Kinetic Studies of Beta-Keto Acid Decarboxylation

Utilize 2,3-dihydroxybut-2-enedioic acid;hydrate as a model substrate for investigating the kinetics of beta-keto acid decarboxylation. Its well-characterized rate constant (k = 2.69 × 10⁻² min⁻¹ for the monoanion at 25°C) [3] provides a solid benchmark for studying the effects of pH, temperature, and metal ion catalysis (e.g., Ni²⁺) on this fundamental organic reaction. Its behavior is distinct from simple analogs like acetoacetic acid, offering a more complex, biologically relevant model.

Oxidative Stress and Free Radical Biology Research

As a known endogenous generator of superoxide anions and hydroxyl radicals [4], 2,3-dihydroxybut-2-enedioic acid;hydrate serves as a specific, small-molecule tool for inducing controlled oxidative stress in cell culture or in vitro biochemical assays. Its ability to autoxidize slowly at pH 6, a reaction inhibited by superoxide dismutase [5], makes it a more nuanced probe for studying superoxide-dependent pathways compared to bolus additions of pre-formed reactive oxygen species.

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